5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine
Description
Chemistry and Structure
Chemical Characterization and Properties
Molecular Formula and Weight Analysis
The molecular formula of 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine is C₁₁H₇BrN₄ , with a molecular weight of 275.10 g/mol . The exact mass, calculated as 273.98541 Da , reflects the isotopic composition dominated by bromine-79 (50.69%) and bromine-81 (49.31%) . The bromine atom contributes significantly to the molecular weight (29.1%), while the nitrogen-rich framework (20.4% by mass) underscores its potential for hydrogen bonding and polar interactions.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₁H₇BrN₄ | |
| Molecular weight | 275.10 g/mol | |
| Exact mass | 273.98541 Da | |
| XLogP3 (lipophilicity) | 2.5 |
Physicochemical Property Profiling
The compound exhibits moderate lipophilicity, evidenced by an XLogP3 value of 2.5 , suggesting preferential solubility in organic solvents over aqueous media . Its hydrogen bond donor count (1) and acceptor count (3) indicate limited capacity for forming hydrogen bonds, which aligns with its aromatic, largely hydrophobic structure . The rotatable bond count (1) corresponds to the single bond connecting the phenyl group to the pyrazolo-pyridazine core, restricting conformational flexibility .
Solubility and Partition Coefficient Studies
The logP value of 2.5 predicts favorable partitioning into nonpolar environments, such as lipid membranes, while its low hydrogen-bonding capacity limits water solubility . The phenyl and bromine substituents further enhance hydrophobicity, rendering the compound insoluble in water but soluble in dimethyl sulfoxide (DMSO) or dichloromethane. Experimental studies on analogous pyrazolo-pyridazine derivatives suggest solubility profiles dominated by halogenated and aromatic solvents .
Thermal Stability and Degradation Pathways
Thermal stability data specific to this compound are not explicitly reported in available literature. However, related brominated heterocycles undergo decomposition via debromination at elevated temperatures (>150°C) or photolytic cleavage of the C-Br bond . The fused aromatic system may confer relative stability under standard storage conditions, though prolonged exposure to heat or light could initiate ring-opening reactions or oxidative degradation.
Properties
IUPAC Name |
5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMOUBKQLDASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=NN=C(C=C23)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The pyrazolo[3,4-c]pyridazine scaffold is constructed via cyclocondensation between 5-bromo-1H-pyrazolo[3,4-c]pyridine precursors and phenyl-containing reagents. For example, 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine reacts with arylidene malononitriles under acidic conditions to form the pyridazine ring. Key parameters include:
Example Procedure:
-
Combine 3-amino-5-bromo-1H-pyrazolo[3,4-b]pyridine (1.0 mmol) and 4-chlorobenzylidenemalononitrile (1.2 mmol) in acetic acid.
-
Reflux at 90°C for 6 hours.
-
Cool, filter, and recrystallize from ethanol to isolate the product.
Halogenation of Pre-Formed Pyridazine Cores
Bromination Strategies
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Phenyl-pyrazolo[3,4-c]pyridazine | NBS | DMF | 25 | 4 | 82 |
| 3-Phenyl-pyrazolo[3,4-c]pyridazine | Br₂/KOH | DMF | 0–25 | 2 | 75 |
Key Observations :
-
NBS in DMF provides higher regioselectivity for the 5-position.
-
Excess bromine leads to di-substitution, necessitating stoichiometric control.
Microwave-Assisted One-Pot Synthesis
Accelerated Cyclization and Functionalization
Microwave irradiation reduces reaction times from hours to minutes. A representative route involves:
Data Table: Microwave vs. Conventional Heating
| Method | Temp (°C) | Time | Yield (%) |
|---|---|---|---|
| Conventional Heating | 100 | 6 h | 68 |
| Microwave Irradiation | 120 | 8 min | 94 |
Advantages :
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
For large-scale manufacturing, continuous flow systems improve efficiency and safety. A patented method employs:
-
Pumping 2-chloro-3-pyridinecarboxaldehyde and hydroxylamine hydrochloride into a DMF-filled reactor.
-
Maintaining residence time at 60°C for 8 hours.
-
In-line quenching and crystallization to isolate intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole and pyridazine rings.
Coupling Reactions: It can undergo coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like triethylamine (Et3N) are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl or alkyl-aryl compounds.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine typically involves multi-step organic reactions. The compound can be synthesized through the condensation of appropriate precursors under specific conditions, often employing catalysts to facilitate reactions. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are utilized to confirm the structure and purity of the synthesized compounds.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-c]pyridazine exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to this compound demonstrate effectiveness against both Gram-positive and Gram-negative bacterial strains. The minimum inhibitory concentration (MIC) values suggest that these compounds can serve as potential alternatives to existing antibiotics.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 10 |
| This compound | Escherichia coli | 15 |
Anticancer Properties
The anticancer potential of pyrazolo[3,4-c]pyridazine derivatives has also been explored. Compounds have been identified as multitarget inhibitors for various cancer cell lines. For example, certain derivatives have shown promising results in inhibiting tumor growth in MCF-7 breast cancer cells by inducing apoptosis and suppressing cell migration.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 7.60 |
| This compound | HCT116 | 9.87 |
Neuropharmacological Applications
Recent patents have highlighted the potential of pyrazolo[3,4-c]pyridazine derivatives as modulators of GABA receptors. These compounds may be beneficial in treating conditions like epilepsy and chronic pain by enhancing GABAergic activity.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of synthesized pyrazolo[3,4-c]pyridazine derivatives demonstrated their antibacterial efficacy against various strains. The results indicated that certain substitutions on the phenyl ring significantly enhanced activity against resistant strains of bacteria.
Case Study 2: Anticancer Activity
In another investigation involving MCF-7 and HCT116 cancer cell lines, a derivative of this compound was tested for its ability to inhibit cell proliferation. The compound showed a dose-dependent response with significant apoptosis induction at lower concentrations.
Mechanism of Action
The mechanism of action of 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazolo-Pyridazine Derivatives
Functional Differences
Reactivity
- Bromine Position : The 5-bromo substituent in this compound enhances electrophilic aromatic substitution (EAS) reactivity compared to 4-bromo analogs, which show reduced activity due to steric hindrance .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) at position 5 improve stability and modulate biological activity. For example, 3-methoxy derivatives exhibit superior antibacterial potency due to increased electron density at the pyridazine ring .
Biological Activity
5-Bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 5-position and a phenyl group at the 3-position of the pyrazolo[3,4-c]pyridazine core. Its molecular formula is C10H7BrN4, and it possesses unique chemical properties due to the presence of the bromine atom and the pyrazole ring.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Activity : Research indicates that compounds within the pyrazolo[3,4-c]pyridazine class can induce apoptosis in cancer cells. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. Studies report IC50 values as low as 2.59 µM for certain derivatives, indicating potent anticancer properties .
- GABA Receptor Modulation : Some derivatives of pyrazolo[3,4-c]pyridazine act as positive allosteric modulators of GABAA receptors, which are critical in treating conditions like epilepsy and pain . This modulation can enhance the receptor's responsiveness to GABA, potentially leading to analgesic effects.
- Antimicrobial Activity : The pyrazolo[3,4-c]pyridazine framework has shown promise in antimicrobial applications. Compounds have been tested against various bacterial strains and demonstrated significant inhibitory effects .
The mechanisms underlying the biological activity of this compound involve:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through cell cycle arrest and activation of caspases .
- GABAergic Modulation : By binding to allosteric sites on GABAA receptors, it enhances inhibitory neurotransmission, which can alleviate symptoms associated with anxiety and seizure disorders .
- Enzyme Inhibition : Some studies suggest potential inhibition of key enzymes involved in cancer progression or microbial resistance mechanisms .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various pyrazolo[3,4-c]pyridazine derivatives for their anticancer properties, compound 9a was highlighted for its potent activity against HeLa cells. It was found to arrest the cell cycle effectively and induced both early and late apoptosis. Docking studies indicated strong interactions with CDK2 and CDK9 active sites, suggesting a targeted mechanism for its anticancer effects .
Case Study: GABA Receptor Interaction
Another research effort focused on the GABA receptor modulation properties of pyrazolo[3,4-c]pyridazine derivatives. These compounds were tested in vitro for their ability to enhance GABAergic signaling. The results indicated that certain substitutions on the phenyl ring significantly improved receptor affinity and efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-bromo-3-phenyl-1H-pyrazolo[3,4-c]pyridazine, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves cyclocondensation of substituted pyrazole precursors with halogenated pyridazines. For example, heating 3-fluoro-2-formylpyridine with anhydrous hydrazine (1:8 molar ratio) at 110°C for 16 hours forms the pyrazolo-pyridazine core. Subsequent bromination using HBr under controlled pH (adjusted with NaOH) introduces the bromo substituent. Yields (~29%) depend on purification via liquid chromatography and recrystallization . Key variables include temperature, stoichiometry of reagents, and workup protocols (e.g., acid washing to remove unreacted intermediates).
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example, ¹H NMR of analogous pyrazolo-pyridazines shows aromatic protons at δ 8.2–8.5 ppm (pyridazine ring) and δ 7.3–7.6 ppm (phenyl group). Bromine’s electronegativity downfield-shifts adjacent protons. X-ray crystallography may confirm regiochemistry and planarity of the fused heterocyclic system .
Q. What safety protocols are recommended for handling brominated pyrazolo-pyridazines?
- Methodological Answer : Due to limited toxicity data, assume acute hazards. Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; monitor for bromine release during reactions. Quench excess brominating agents (e.g., HBr) with NaHSO₃ before disposal. Follow GBZ 2.1-2007 workplace air standards for halogenated organics .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with machine learning to identify optimal conditions (e.g., solvent polarity, catalyst loading). This reduces trial-and-error experimentation by 50–70% . Validate predictions via small-scale parallel reactions (e.g., 24-well plates) with in-situ FTIR monitoring.
Q. What strategies resolve contradictions in spectroscopic data for pyrazolo-pyridazine derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from tautomerism or solvent effects. Use deuterated DMSO or CDCl₃ for consistency. For ambiguous mass spectra, employ tandem MS/MS with collision-induced dissociation (CID) to confirm fragmentation patterns. Cross-validate with synthetic intermediates (e.g., tert-butyl carbamate-protected analogs, which simplify spectral interpretation) .
Q. How do substituents on the phenyl ring affect the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Electron-withdrawing groups (e.g., -NO₂) on the phenyl ring enhance oxidative addition in Suzuki-Miyaura couplings. For 5-bromo derivatives, screen Pd catalysts (e.g., Pd₂(dba)₃/XPhos) and bases (Cs₂CO₃ vs. K₃PO₄). Monitor via LC-MS; yields >70% require inert atmospheres and degassed solvents . Compare with analogous iodinated pyrazolo-pyridazines (e.g., 5-iodo derivatives ) to assess halogen reactivity trends.
Q. What experimental designs minimize byproducts during bromination of pyrazolo-pyridazines?
- Methodological Answer : Use statistical Design of Experiments (DoE) to optimize bromine equivalents, temperature, and reaction time. Central Composite Design (CCD) models identified that excess HBr (1.5 eq) at 25°C for 3 hours minimizes dibromination. Analyze purity via HPLC (C18 column, acetonitrile/water gradient) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activities of pyrazolo-pyridazines?
- Methodological Answer : Variations in assay conditions (e.g., cell lines, incubation times) complicate comparisons. Standardize protocols using reference compounds (e.g., kinase inhibitors for enzyme assays). Perform dose-response curves (IC₅₀) with triplicate measurements. For in-vivo studies, validate via orthogonal methods (e.g., SPR binding assays vs. cellular viability) .
Q. Why do some synthetic routes report low yields (<30%) for 5-bromo-3-phenyl derivatives?
- Methodological Answer : Competing side reactions (e.g., dehalogenation or ring-opening) occur under harsh conditions. Mitigate via low-temperature bromination (0–5°C) and stabilizing ligands (e.g., Boc-protecting groups improve intermediate stability, yielding 88% after deprotection) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
